1,7,7-Trimethyl-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptan-2-one
描述
The compound 1,7,7-Trimethyl-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptan-2-one features a bicyclo[2.2.1]heptan-2-one core substituted at position 4 with a piperazine-pyrimidine carbonyl moiety.
属性
IUPAC Name |
1,7,7-trimethyl-4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-17(2)18(3)5-6-19(17,13-14(18)24)15(25)22-9-11-23(12-10-22)16-20-7-4-8-21-16/h4,7-8H,5-6,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEDFTJQXZCVPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)N3CCN(CC3)C4=NC=CC=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural Differences
Key structural analogs and their distinguishing features include:
Key Observations :
Physicochemical Properties
- 4-MBC (39373-27-8) : The benzylidene group contributes to high lipophilicity, correlating with its persistence in biological systems and endocrine-disrupting effects .
- 3-Acetyl-1,7,7-trimethyl derivative (91156-63-7) : Acetylation likely reduces reactivity compared to the ethynyl or thioether derivatives, impacting synthetic pathways .
常见问题
Q. What are the critical parameters for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Core bicyclo[2.2.1]heptan-2-one formation : Requires precise temperature control (e.g., 0–5°C for cyclization) and solvent selection (e.g., dichloromethane or THF) to stabilize intermediates.
- Piperazine-carbonyl coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt), with reaction times optimized to 12–24 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate the product from byproducts .
Table 1 : Key Reaction Conditions
| Step | Solvent | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|---|
| Bicyclo core formation | Dichloromethane | BF₃·OEt₂ | 65–70 | |
| Piperazine coupling | DMF | EDC/HOBt | 50–60 |
Q. How is the compound characterized post-synthesis?
- Structural analysis : ¹H/¹³C NMR to confirm bicyclic and piperazine moieties; IR spectroscopy for carbonyl (C=O) stretch at ~1680 cm⁻¹.
- Purity assessment : HPLC (C18 column, acetonitrile/water) with >95% purity threshold.
- Mass spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks .
Advanced Research Questions
Q. How can researchers optimize low yields in the piperazine-carbonyl coupling step?
- Solvent optimization : Replace DMF with less polar solvents (e.g., dichloromethane) to reduce side reactions.
- Catalyst screening : Test CuI or Pd/C for improved activation of the carbonyl group.
- Temperature modulation : Conduct the reaction under reflux (40–50°C) to enhance kinetics while avoiding decomposition .
Q. What strategies are used to assess receptor-binding affinity for this compound?
- In vitro assays : Radioligand displacement assays (e.g., using ³H-labeled antagonists) to measure binding to serotonin or dopamine receptors.
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with GPCRs.
- Comparative studies : Benchmark against structurally similar compounds (e.g., pyrimidine-piperazine derivatives) to identify SAR trends .
Q. How can discrepancies in reported biological activity across studies be resolved?
- Purity verification : Re-analyze compound batches via HPLC and NMR to rule out impurities.
- Assay standardization : Use uniform protocols (e.g., cell lines, incubation times) for cytotoxicity or enzyme inhibition tests.
- Structural analogs : Synthesize derivatives (e.g., fluorinated pyrimidine variants) to isolate the pharmacophore’s contribution .
Methodological Challenges
Q. What techniques are recommended for analyzing metabolic stability?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS.
- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 isoforms.
- Metabolite identification : HRMS fragmentation to detect hydroxylation or demethylation products .
Q. How can researchers address poor aqueous solubility during in vivo studies?
- Salt formation : Prepare hydrochloride or mesylate salts to enhance solubility.
- Formulation additives : Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanoparticles for oral bioavailability improvement .
Data Contradiction Analysis
Example : Conflicting reports on cytotoxicity (IC₅₀ values ranging from 10 μM to >100 μM).
- Root cause : Variability in cell lines (e.g., HeLa vs. HepG2) or assay endpoints (MTT vs. ATP-based assays).
- Resolution : Validate using a panel of cell lines and orthogonal assays (e.g., apoptosis markers) .
Key Research Resources
- Synthetic protocols : Multi-step procedures from bicyclo core to final product .
- Biological activity datasets : IC₅₀ values for kinase inhibition and receptor binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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